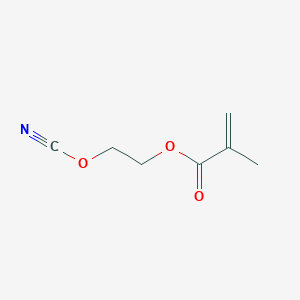
2-Cyanatoethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanatoethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H9NO3. It is known for its unique structure, which includes a cyanate group and a methylprop-2-enoate moiety. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyanatoethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-cyanatoethanol with 2-methylprop-2-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyanatoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Aplicaciones Científicas De Investigación
2-Cyanatoethyl 2-methylprop-2-enoate is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 2-cyanatoethyl 2-methylprop-2-enoate involves its reactivity with various functional groups. The cyanate group can form stable linkages with nucleophiles, while the methylprop-2-enoate moiety participates in polymerization reactions. These interactions enable the compound to exert its effects in different applications, targeting molecular pathways involved in material synthesis and biochemical processes .
Comparación Con Compuestos Similares
2-Isocyanatoethyl methacrylate: Similar in structure but contains an isocyanate group instead of a cyanate group.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of a cyanate group, used in similar applications.
Uniqueness: 2-Cyanatoethyl 2-methylprop-2-enoate is unique due to its combination of a cyanate group and a methylprop-2-enoate moiety, which provides distinct reactivity and functional properties compared to similar compounds .
Propiedades
Número CAS |
119845-72-6 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-cyanatoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-6(2)7(9)11-4-3-10-5-8/h1,3-4H2,2H3 |
Clave InChI |
RAURIJBUROUQRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


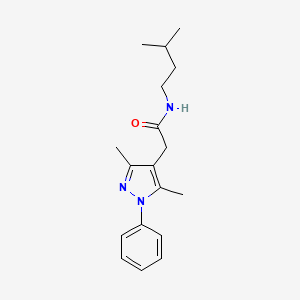
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
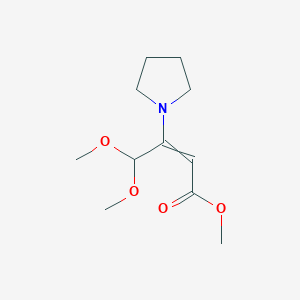
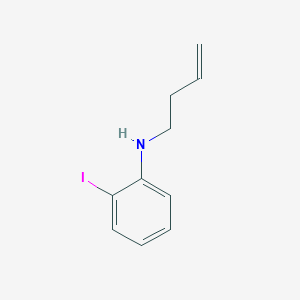
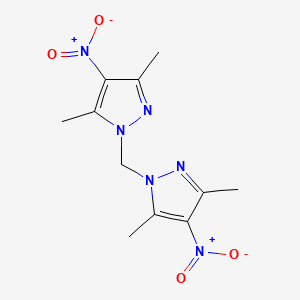
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)

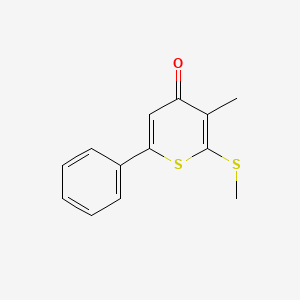
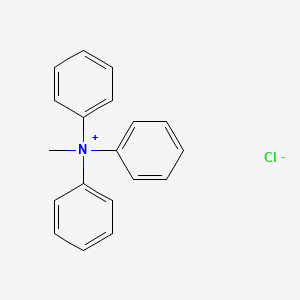
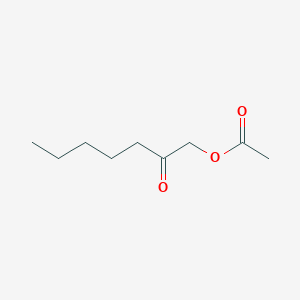
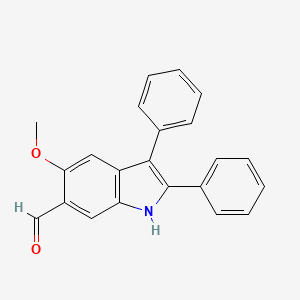
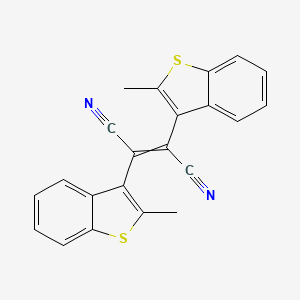
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
